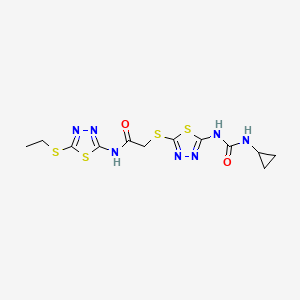
2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
Preparation of this compound typically involves multi-step organic synthesis. Starting with readily available precursors, each functional group is strategically introduced. For example, the thiadiazole ring may be synthesized via cyclization reactions involving hydrazine derivatives and carbon disulfide, followed by sequential functional group modifications to introduce the cyclopropylureido and ethylthio substituents.
Industrial Production Methods
Scaling up this synthesis for industrial production involves optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity. Techniques such as solvent extraction, recrystallization, and chromatography play vital roles in this process.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to modify its sulfur-containing groups.
Reduction: : Reduction reactions can target the urea and thiadiazole moieties.
Substitution: : Various nucleophilic or electrophilic substitutions can occur at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: : Peroxides and strong oxidizing agents.
Reduction: : Metal hydrides like sodium borohydride.
Substitution: : Halogenating agents for electrophilic substitution.
Major Products
Oxidation and reduction reactions can lead to modified thiadiazole derivatives, while substitution reactions typically yield functionalized analogs with altered physical and chemical properties.
科学的研究の応用
This compound's unique structure allows it to interact with various biological targets, making it valuable in:
Chemistry: : As a precursor for synthesizing other complex molecules.
Biology: : Inhibitor or activator of specific enzymes or receptors.
Medicine: : Potential therapeutic agent for treating diseases.
Industry: : Used in material science for developing new materials with specific properties.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its thiadiazole and urea groups allow it to form strong hydrogen bonds and other interactions, modulating the activity of these biological macromolecules. This modulation can result in either inhibition or activation of specific biological pathways.
類似化合物との比較
2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide stands out due to its dual thiadiazole rings, which provide a unique framework for chemical reactivity. Similar compounds include:
2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide.
2-((5-(3-methylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide.
Each of these analogs has slight variations in functional groups, leading to differences in their chemical behavior and biological activity.
特性
IUPAC Name |
2-[[5-(cyclopropylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O2S4/c1-2-22-11-18-16-9(24-11)14-7(20)5-23-12-19-17-10(25-12)15-8(21)13-6-3-4-6/h6H,2-5H2,1H3,(H,14,16,20)(H2,13,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJMEVZOOFQPFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
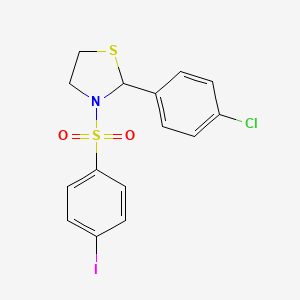
![(2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile](/img/structure/B2439932.png)
![2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2439933.png)
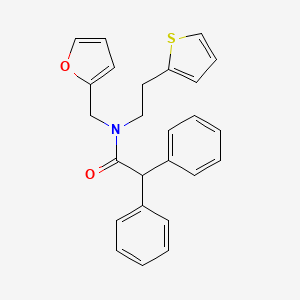
![3-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2439937.png)
![3-(1-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(2-methylpropyl)propanamide](/img/structure/B2439939.png)
![N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2439940.png)
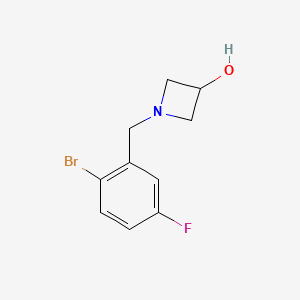
![3-Cyclopropyl-1-{1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2439942.png)
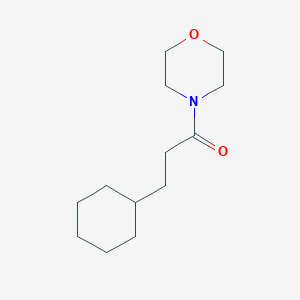
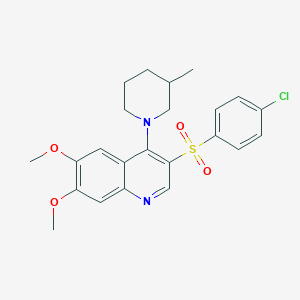
![2-cyclopropyl-1-{1-[(3-methylphenyl)methanesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2439948.png)
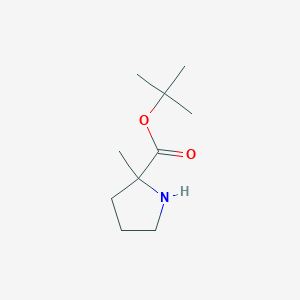
![(5E)-3-(4-ethoxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2439953.png)
